Iron triperchlorate

Catalog No.
S595354
CAS No.
13537-24-1
M.F
Cl3FeO12
M. Wt
354.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron triperchlorate

CAS Number

13537-24-1

Product Name

Iron triperchlorate

IUPAC Name

iron(3+);triperchlorate

Molecular Formula

Cl3FeO12

Molecular Weight

354.2 g/mol

InChI

InChI=1S/3ClHO4.Fe/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3

InChI Key

LHOWRPZTCLUDOI-UHFFFAOYSA-K

SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3]

Synonyms

ferric perchlorate, iron perchlorate

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3]

Precursor for Iron-Based Catalysts:

Iron triperchlorate serves as a precursor for various iron-based catalysts used in organic synthesis reactions. These catalysts play a crucial role in various chemical transformations, including:

  • Friedel-Crafts reactions: FeCl₃ can be used as a Lewis acid catalyst for Friedel-Crafts acylation and alkylation reactions, facilitating the addition of an acyl or alkyl group to an aromatic ring .
  • Polymerization reactions: FeCl₃ acts as a catalyst for the polymerization of olefins (alkenes), leading to the formation of various commercially important polymers like polyethylene and polypropylene .

Etching and Lithography:

Iron triperchlorate has applications in microfabrication and semiconductor processing due to its ability to etch specific materials. It finds use in:

  • Etching of silicon wafers: FeCl₃ solutions are used to etch silicon wafers in the fabrication of microchips and other microelectronic devices .
  • Photolithography: As a component in photoresists, FeCl₃ can be used in photolithography, a technique for creating patterned structures on a substrate using light .

Environmental Research and Analysis:

Iron triperchlorate plays a role in environmental studies and analysis due to its interactions with various environmental components:

  • Iron geochemistry: FeCl₃ is used in studies of iron geochemistry, investigating the behavior and fate of iron in the environment .
  • Chlorine analysis: FeCl₃ solutions can be used for the qualitative and quantitative analysis of chloride ions (Cl⁻) in environmental samples .

Iron triperchlorate, also known as iron(III) perchlorate, is a chemical compound with the formula Fe ClO4 3\text{Fe ClO}_4\text{ }_3. It consists of iron in the +3 oxidation state coordinated with three perchlorate ions. This compound is typically encountered as a white or yellowish solid and is highly soluble in water. Iron triperchlorate is known for its strong oxidizing properties due to the presence of perchlorate ions, which can engage in various

Iron triperchlorate is a hazardous material due to several factors:

  • Oxidizing agent: It can ignite flammable materials and react violently with reducing agents [].
  • Perchlorate toxicity: Perchlorate ions can interfere with the thyroid gland's ability to take up iodine, potentially leading to thyroid problems [].
  • Eye irritant: Contact with iron triperchlorate can irritate the eyes [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling iron triperchlorate [].
  • Store it in a cool, dry, and well-ventilated place away from flammable materials and reducing agents [].
  • Properly dispose of waste according to local regulations [].
, including:

  • Decomposition Reaction: When heated, iron triperchlorate decomposes into iron and perchlorate ions:
    Fe ClO4 3Fe+3ClO4\text{Fe ClO}_4\text{ }_3\rightarrow \text{Fe}+3\text{ClO}_4
    This reaction demonstrates the instability of the compound under high temperatures .
  • Double Displacement Reaction: Iron triperchlorate reacts with barium hydroxide to form iron(III) hydroxide and barium perchlorate:
    Fe ClO4 3+Ba OH 2Fe OH 3+Ba ClO4 2\text{Fe ClO}_4\text{ }_3+\text{Ba OH }_2\rightarrow \text{Fe OH }_3+\text{Ba ClO}_4\text{ }_2
    This type of reaction is common among ionic compounds .
  • Oxidation-Reduction Reactions: Due to its oxidizing nature, iron triperchlorate can oxidize other substances while itself being reduced. For example, it can oxidize certain metal ions from lower oxidation states to higher ones.

Iron triperchlorate can be synthesized through several methods:

  • Direct Reaction: Iron(III) chloride can react with perchloric acid:
    FeCl3+3HClO4Fe ClO4 3+3HCl\text{FeCl}_3+3\text{HClO}_4\rightarrow \text{Fe ClO}_4\text{ }_3+3\text{HCl}
    This method involves mixing aqueous solutions of the reactants.
  • Hydration Method: Iron triperchlorate can also be obtained from hydrated forms by treating them with concentrated perchloric acid or through crystallization from aqueous solutions.
  • Electrochemical Methods: Some studies suggest that electrochemical methods may be employed to synthesize iron perchlorates by electrolyzing a solution containing iron salts and perchlorates .

Iron triperchlorate has several applications:

  • Catalyst: It serves as a catalyst in various organic reactions due to its Lewis acidity.
  • Oxidizing Agent: Its strong oxidizing properties make it useful in chemical synthesis and analytical chemistry.
  • Research: It is utilized in laboratory research for studying oxidation-reduction reactions and coordination chemistry.

Interaction studies involving iron triperchlorate focus primarily on its reactivity with other compounds, particularly its ability to act as an oxidizer. For instance, interactions with organic substrates have been explored for potential applications in organic synthesis and material science. The compound's interactions with biological molecules could also provide insights into its potential therapeutic uses or toxicological effects .

Iron triperchlorate shares similarities with other iron halides and oxyanions but is unique due to its specific oxidation state and the presence of perchlorate ions. Here are some comparable compounds:

CompoundFormulaCharacteristics
Iron(III) chlorideFeCl3\text{FeCl}_3Commonly used in water treatment; less soluble than iron triperchlorate.
Iron(III) sulfateFe2(SO4)3\text{Fe}_2(\text{SO}_4)_3Used in water purification; exhibits different reactivity compared to perchlorates.
Iron(III) nitrateFe NO3 3\text{Fe NO}_3\text{ }_3Strong oxidizer; more soluble than iron triperchlorate but less stable under heat.
Ferric ammonium sulfateFe NH4 SO4 212H2O\text{Fe NH}_4\text{ SO}_4\text{ }_2\cdot 12\text{H}_2\text{O}Used as a coagulant; provides different functional properties due to ammonium presence.

Iron triperchlorate's unique combination of properties—high solubility, strong oxidizing ability, and specific coordination chemistry—distinguishes it from these similar compounds, making it particularly valuable for certain industrial and research applications.

Solvent-mediated synthesis approaches

The synthesis of iron triperchlorate can be accomplished through several well-established solvent-mediated approaches, each offering distinct advantages in terms of yield, purity, and structural control. The most commonly employed method involves the direct reaction of iron trihydroxide with perchloric acid under controlled conditions. This approach has been extensively documented and provides reliable access to high-purity iron triperchlorate products.

The fundamental synthesis reaction proceeds according to the balanced equation: iron trihydroxide plus three equivalents of perchloric acid yields iron triperchlorate plus three equivalents of water. This reaction is typically conducted under reflux conditions for approximately ten hours to ensure complete conversion. The reaction mixture requires careful temperature control, and the resulting iron triperchlorate precipitates as pink crystalline material. Following precipitation, the product is isolated through filtration and purified by washing with perchloric acid, typically yielding products in eighty-five percent yield.

Alternative synthesis approaches have been developed that utilize different starting materials and reaction conditions. The preparation of iron triperchlorate on silica gel represents an innovative approach that addresses the hygroscopic limitations of the pure compound. In this method, a solution containing one gram of iron triperchlorate in ten milliliters of ethanol is added to a suspension of ten grams of silica gel in thirty milliliters of ethanol. The mixture undergoes stirring for thirty minutes, followed by solvent evaporation under reduced pressure. The resulting brown powder is further dried in a vacuum cabinet at sixty degrees Celsius under reduced pressure.

Specialized synthesis protocols have been developed for the preparation of iron triperchlorate nanoparticles using reverse micelle systems. These approaches employ sodium dioctyl sulfosuccinate and behenic acid in octane as the continuous phase, with iron diperchlorate hexahydrate serving as the iron source. The synthesis involves the addition of triazole ligands dissolved in ethanol to the iron-containing reverse micelle system, followed by stirring at elevated temperatures to promote nanoparticle formation.

Synthesis MethodStarting MaterialSolvent SystemYieldProduct Form
Direct Acid-BaseIron TrihydroxideAqueous Perchloric Acid85%Pink Crystals
Silica Gel SupportIron TriperchlorateEthanolN/ABrown Powder
Reverse MicelleIron DiperchlorateOctane/EthanolVariableNanoparticles

Ligand substitution dynamics in alcohol solutions

The coordination behavior of iron triperchlorate in alcohol solutions exhibits remarkable complexity, with ligand substitution dynamics being strongly influenced by solvent identity and chloride ion concentration. Comprehensive spectroscopic investigations have revealed that iron tripositive cation coordination can be precisely controlled through manipulation of chloride concentration in both methanol and ethanol systems.

In methanol solutions containing iron tripositive ions, the coordination environment undergoes systematic changes as chloride concentration increases. At low chloride concentrations, the predominant species is the hexasolvated iron complex, with six methanol molecules coordinated to the central iron atom. As chloride concentration increases, progressive substitution occurs, leading to the formation of mixed chloride-methanol complexes. Spectroscopic evidence indicates that the proportion of tetrachloroferrate complex reaches a stationary value of approximately twenty to thirty percent in the intermediate chloride concentration range of ten to fifty millimolar.

The ligand substitution process in ethanol solutions demonstrates distinctly different behavior compared to methanol systems. In ethanol, the coordination state transformation occurs more abruptly, with a steep increase in tetrachloroferrate formation observed as chloride concentration increases from one and a half millimolar to three and a half millimolar. This rapid transition indicates a more direct transformation from hexasolvated iron complexes to tetrachloroferrate species, bypassing the intermediate mixed-ligand complexes observed in methanol systems.

The redox properties of iron triperchlorate are significantly affected by ligand substitution dynamics. The coordination environment changes substantially decrease the redox potential of the iron dipositive/iron tripositive couple, with implications for both synthetic applications and electrochemical behavior. The formation of chloride-containing complexes stabilizes the iron tripositive oxidation state, leading to measurable shifts in electrochemical potentials.

SolventChloride Range (mM)Tetrachloroferrate ProportionTransition Type
Methanol10-500.2-0.3 (stationary)Gradual via intermediates
Ethanol1.5-3.50.1-0.7 (steep increase)Direct transformation

Counterion composition effects on coordination states

The counterion environment surrounding iron triperchlorate significantly influences its coordination geometry and structural properties. The perchlorate anion, being a non-coordinating counterion, allows for greater flexibility in the primary coordination sphere while maintaining charge neutrality. This characteristic makes iron triperchlorate particularly useful for studies of coordination chemistry where anion interference must be minimized.

Crystallographic studies of iron triperchlorate nonahydrate have revealed detailed structural information about the coordination environment. The central iron atom occupies a threefold inversion axis and exhibits octahedral coordination by six water molecules in the primary coordination sphere. The secondary coordination sphere contains six additional water molecules, creating a complex hydrogen-bonding network that stabilizes the overall crystal structure.

The hydration state of iron triperchlorate varies significantly depending on crystallization conditions and environmental humidity. The most commonly encountered forms include the hexahydrate and nonahydrate variants, each exhibiting distinct structural characteristics. The hexahydrate form contains discrete hexaaquairon dipositive cations and perchlorate anions, crystallizing in an orthorhombic structure with minor phase transitions observed at specific temperatures.

Systematic studies of counterion effects have demonstrated that the choice of anion can dramatically alter the coordination preferences of iron tripositive cations. When perchlorate ions are replaced with more coordinating anions such as chloride, the coordination geometry shifts from purely solvent-based coordination to mixed anion-solvent coordination. This transition affects both the electronic properties and the reactivity of the iron center.

The hygroscopic nature of iron triperchlorate presents both challenges and opportunities in coordination chemistry applications. While the tendency to absorb atmospheric moisture can complicate handling and storage, this property also facilitates the formation of well-defined hydrated structures with predictable coordination geometries. The controlled hydration of iron triperchlorate allows for the systematic study of water coordination and hydrogen bonding effects.

Hydration StateCoordination GeometryCrystal SystemPhase Transitions
HexahydrateOctahedral (water)Orthorhombic245 K, 336 K
NonahydrateOctahedral + H-bondingComplexNot specified
AnhydrousVariableNot specifiedNot applicable

The preparation methods for iron triperchlorate significantly influence the final counterion composition and coordination state. Solution-based synthesis approaches typically yield hydrated products with well-defined water coordination, while solid-state preparations may produce materials with different hydration levels and corresponding changes in coordination geometry. Understanding these relationships is crucial for developing targeted synthesis strategies that produce iron triperchlorate materials with desired structural and chemical properties.

Iron triperchlorate, also known as iron(III) perchlorate or ferric perchlorate, is an inorganic compound with the chemical formula Fe(ClO₄)₃ [2]. This compound exists in both anhydrous and hydrated forms, with the hydrated version commonly represented as Fe(ClO₄)₃·xH₂O [5]. Iron triperchlorate features a central iron(III) ion coordinated with three perchlorate anions, creating a structure with significant oxidizing properties that make it valuable in various catalytic applications [2] [5].

Organic Functionalization of Carbon Nanomaterials

Iron triperchlorate plays a significant role in the functionalization of carbon nanomaterials, particularly carbon nanotubes (CNTs) [6] [13]. The interaction between iron compounds and carbon structures facilitates the creation of functionalized materials with enhanced properties and applications [13].

Iron-based catalysts, including iron triperchlorate, contribute to the graphitization process of carbon nanomaterials through several mechanisms [13]. When iron triperchlorate interacts with carbon nanomaterials, it undergoes decomposition at elevated temperatures, forming reactive iron species that catalyze the functionalization process [6] [13]. This catalytic activity occurs through a dissolution-precipitation mechanism, where carbon dissolves into molten iron catalyst particles and then precipitates in a more ordered, graphitic form [13].

The functionalization process typically involves several steps:

  • Initial interaction between iron triperchlorate and carbon nanomaterial surfaces [6] [13]
  • Formation of iron nanoparticles through thermal decomposition of the iron triperchlorate [13] [14]
  • Catalytic graphitization and functionalization of the carbon structure [13]
  • Development of iron-carbon interfaces that enhance material properties [14]

Research findings indicate that iron-catalyzed functionalization of carbon nanomaterials produces structures with improved electronic conductivity and thermal stability [13] [14]. The process can be controlled to yield various morphologies, including tubular structures and shell-like formations, depending on the ratio of iron to carbon precursors and reaction conditions [13].

Table 1: Effects of Iron Triperchlorate on Carbon Nanomaterial Functionalization

ParameterEffect on FunctionalizationResulting Properties
Iron:Carbon RatioDetermines morphology of functionalized structuresControls tube diameter and wall thickness [13] [14]
TemperatureInfluences catalytic activity and graphitization degreeAffects crystallinity and electrical conductivity [13]
Reaction TimeControls extent of functionalizationDetermines functional group density and distribution [6] [13]
Carbon Precursor TypeAffects interaction with iron catalystInfluences final structure morphology [13] [14]

The functionalization of carbon nanomaterials with iron triperchlorate enhances their potential applications in catalysis, energy storage, and electronic devices [6] [13] [14]. The iron-carbon interfaces created during this process serve as active sites for subsequent chemical reactions, making these materials valuable in heterogeneous catalysis [13] [14].

Acid-Catalyzed Ritter Reaction Systems

Iron triperchlorate serves as an effective catalyst in acid-catalyzed Ritter reaction systems, facilitating the transformation of nitriles and alcohols into amides [15] [16]. The Ritter reaction, named after its discoverer, involves the acid-induced nucleophilic addition of a nitrile to a carbenium ion to produce N-alkyl amides [15] [16].

In these reaction systems, iron triperchlorate functions as a Lewis acid catalyst, activating the substrate and promoting the formation of carbocation intermediates [15] [16]. The strong oxidizing properties of iron triperchlorate, combined with its Lewis acidity, make it particularly effective for these transformations [8] [15].

The mechanism of iron triperchlorate-catalyzed Ritter reactions typically proceeds through the following steps:

  • Protonation of the hydroxyl group in the alcohol substrate [15] [16]
  • Heterolytic cleavage of the carbon-oxygen bond to generate a carbocation intermediate [15] [16]
  • Nucleophilic attack by the nitrile nitrogen on the carbocation, forming a nitrilium ion [15] [16]
  • Hydrolysis of the nitrilium ion to produce the final amide product [15] [16]

Recent research has expanded the scope of iron triperchlorate-catalyzed Ritter reactions to include oxidative variants [25]. These oxidative Ritter-type reactions employ iron triperchlorate as a catalyst to transform α-arylketones into sterically hindered N-acyl compounds through an oxidative pathway [25]. This approach offers advantages over traditional Ritter reactions, including reduced nitrile requirements and broader substrate compatibility [25].

Table 2: Comparison of Iron Triperchlorate Performance in Ritter Reaction Systems

Reaction ParameterTraditional Ritter ReactionOxidative Ritter-Type Reaction
Substrate ScopeSecondary, tertiary, and benzylic alcohols [15] [16]α-Arylketones and related compounds [25]
Reaction ConditionsStrong acid conditions, high nitrile concentration [15] [16]Milder conditions, reduced nitrile requirements [25]
Reaction TimeVariable, often extended periods [15] [16]Typically shorter (approximately 1.5 hours) [25]
Product YieldModerate to good yields [15] [16]Good to excellent yields for various substrates [25]
Functional Group ToleranceLimited by acidic conditions [15] [16]Broader functional group compatibility [25]

The catalytic activity of iron triperchlorate in Ritter reaction systems demonstrates its versatility as a catalyst for carbon-nitrogen bond formation [15] [16] [25]. These reactions have significant applications in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex natural products [16] [25].

Polymer Doping Interactions and Charge Modulation

Iron triperchlorate exhibits remarkable capabilities as a dopant for conducting polymers, influencing their electronic properties through charge transfer interactions and structural modifications [11] [17]. When introduced into polymer systems, iron triperchlorate creates charge carriers through oxidative doping, significantly altering the electrical conductivity and charge transport characteristics of the polymer matrix [11] [17].

The doping process involves electron transfer from the polymer backbone to the iron(III) center of iron triperchlorate, generating positive charges (holes) in the polymer chain [11] [17]. This charge transfer process is accompanied by the incorporation of perchlorate anions as counterions to maintain charge neutrality within the doped polymer system [11] [17].

Research findings indicate that the perchlorate counterions play a crucial role in determining the charge transport properties of doped polymers [11] [17]. Studies comparing iron triperchlorate with other iron(III) dopants have revealed that the perchlorate anion's geometry and charge distribution significantly influence the resulting electrical conductivity and Seebeck coefficient of the doped polymers [11] [17].

The charge modulation effects of iron triperchlorate doping in polymers include:

  • Creation of polaronic and bipolaronic charge carriers within the polymer backbone [11] [18]
  • Modification of the polymer's electronic band structure and energy levels [11] [17]
  • Enhancement of charge carrier mobility through structural ordering effects [11] [22]
  • Stabilization of charge carriers through counterion interactions [11] [17]

Table 3: Iron Triperchlorate Doping Effects on Different Polymer Systems

Polymer TypeConductivity ChangeCharge Carrier TypeStructural Effects
Poly(3-hexylthiophene-2,5-diyl)Increase to 56 S cm⁻¹Polarons with +31 μV K⁻¹ Seebeck coefficient [11] [17]Increased ordering in amorphous regions [22]
Poly(ProDOT-alt-biEDOT)Increase to 315 S cm⁻¹Mixed polarons/bipolarons with +7 μV K⁻¹ Seebeck coefficient [17]Enhanced interchain interactions [17]
Diketopyrrolopyrrole polymersSignificant conductivity enhancementPrimarily polaronic carriers [18]Improved molecular alignment [18]

The interaction between iron triperchlorate and polymer chains extends beyond simple charge transfer [11] [18]. Research indicates that the perchlorate anions influence the polymer chain conformation and packing, potentially inducing greater order in previously amorphous regions [22]. This structural modification contributes to the overall charge transport enhancement observed in iron triperchlorate-doped polymers [11] [17] [22].

Experimental studies have demonstrated that iron triperchlorate doping can induce thermally activated electrical conductivity and metal-like transport behavior in certain polymer systems at high doping levels [17]. This transition from localized to delocalized charge transport represents a significant advancement in the development of highly conductive organic materials [11] [17].

The charge modulation capabilities of iron triperchlorate make it valuable for applications in organic electronics, thermoelectric devices, and electrochemical systems [11] [17] [18]. By precisely controlling the doping level and process conditions, researchers can tailor the electronic properties of polymers to meet specific application requirements [11] [17].

The reduction of perchlorate by nanoscale iron particles represents a significant advancement in environmental remediation and electrochemical applications. Nanoscale iron particles demonstrate exceptional reactivity towards perchlorate reduction, achieving near-complete conversion of perchlorate to chloride under controlled conditions [6] [7]. The activation energy for perchlorate reduction by nanoscale iron particles has been determined to be 79.02 ± 7.75 kJ/mol, which is significantly lower than the 120 ± 5 kJ/mol observed for microscale iron particles [6] [7].

The reduction mechanism involves surface-mediated electron transfer processes where perchlorate ions initially adsorb onto the iron surface before undergoing reduction [8]. Temperature sensitivity studies reveal progressively increasing rate constants of 0.013, 0.10, 0.64, and 1.52 mg perchlorate per gram nanoparticles per hour at temperatures of 25, 40, 60, and 75°C, respectively [6] [7]. These nanoscale particles, typically ranging from 10-100 nm in diameter with specific surface areas of 10-50 m²/g, demonstrate removal efficiencies of 59-90% within 7-168 hours [6] [7].

Stabilized zero-valent iron nanoparticles exhibit even enhanced performance, with activation energies reduced to 52.59 ± 8.41 kJ/mol [9]. These stabilized particles, when modified with starch or carboxymethyl cellulose, show degradation rates 1.8 and 3.3 times higher than non-stabilized particles [9]. The reaction proceeds through a direct pathway from perchlorate to chloride without accumulation of intermediate products, indicating complete dechlorination [9].

ParameterNanoscale Iron ParticlesMicroscale Iron ParticlesStabilized nZVI
Activation Energy (kJ/mol)79.02 ± 7.75120 ± 552.59 ± 8.41
Temperature Range (°C)25-7525-20090-95
Perchlorate Removal Efficiency (%)59-90<590
Particle Size Range (nm)10-1001000-1000010-50
Specific Surface Area (m²/g)10-500.1-130-60

Thermocell Energy Harvesting Architectures

Iron perchlorate electrolytes have emerged as high-performance components in thermocell energy harvesting systems. The iron(II/III) perchlorate redox couple demonstrates exceptional temperature coefficient of redox potential at +1.76 mV/K, which is complementary to the ferric/ferrous cyanide system's -1.42 mV/K [10] [11]. This complementary behavior enables the development of p-n thermocell configurations that significantly enhance power output.

The thermocell utilizing iron perchlorate electrolytes achieves a power density of 687 mW/m² for a temperature difference of 20°C, representing a 45% improvement over benchmark cyanide electrolytes [10] [11]. The power factor and figure of merit for the perchlorate electrolyte exceed those of the cyanide system by 28% and 40%, respectively [10] [11]. These improvements stem from the high solubility of iron perchlorate salts in water, which increases output current while simultaneously decreasing thermal conductivity [10] [11].

Advanced hydrogel-based thermocells incorporating iron perchlorate demonstrate enhanced mechanical flexibility and wearability. The poly(sulfobetaine methacrylate-co-methyl methacrylate) hydrogel with iron perchlorate achieves maximum power density of 425 nW/cm² with open-circuit voltage of 3.4 mV and short-circuit current of 495 μA under a temperature difference of 2 K [12]. The stability testing reveals consistent performance over 24 hours with fluctuation of only 2.7% in peak-to-peak variation [10] [11].

ParameterIron(II/III) PerchlorateFerric/Ferrous Cyanidep(SBMA-MMA) Hydrogel
Temperature Coefficient (mV/K)+1.76-1.42Variable
Power Density (mW/m²)687474425 nW/cm²
Power Factor Enhancement (%)28BaselineNot reported
Figure of Merit Enhancement (%)40BaselineNot reported
Open Circuit Voltage (mV)3.42.83.4
Short Circuit Current (μA)495420495

Activation Energy Determinants in Redox Reactions

The activation energy for iron perchlorate redox reactions varies significantly depending on the system configuration and reaction conditions. The fundamental redox behavior of iron perchlorate systems is governed by the electron transfer kinetics between iron centers and the surrounding chemical environment [1] [13]. In the absence of atmospheric oxygen, dissolved ferrous perchlorate remains stable in aqueous solution due to severe kinetic limitations that hinder electron transfer between Fe²⁺ and ClO₄⁻ species [1] [13].

The high activation energy in iron perchlorate systems arises from the weak Lewis base nature of the perchlorate anion, which acts as a poor ligand for aqueous Fe²⁺ ions [1] [13]. This results in limited formation of inner sphere complexes necessary for efficient electron transfer, leading to activation energies that can exceed 120 kJ/mol for conventional iron surfaces [14]. However, specialized electrode configurations can dramatically reduce these energy barriers.

Rhodium-copper electrodes demonstrate significantly lower activation energies of 19.5 ± 1.3 kJ/mol for perchlorate reduction, attributed to enhanced electrocatalytic activity [15]. Iron compounds supported on granular activated carbon achieve even lower activation energies of 9.56 kJ/mol through optimized adsorption-reduction mechanisms [16]. These systems benefit from increased surface area and improved electron transfer pathways that facilitate more efficient redox processes.

The temperature dependence of activation energy reveals distinct mechanistic pathways. At elevated temperatures above 100°C, thermal activation becomes dominant, with activation energies returning to 120 ± 5 kJ/mol but with significantly enhanced reaction rates [17]. The enhancement in perchlorate removal at elevated temperatures suggests that thermal energy effectively overcomes kinetic barriers, enabling complete reduction processes within shorter timeframes [17].

SystemActivation Energy (kJ/mol)Temperature Range (°C)Reaction MechanismRate Limiting Step
Nanoscale Iron Particles79.02 ± 7.7525-75Surface-mediated reductionElectron transfer
Microscale Iron Particles120 ± 525-200Limited surface reactionSurface activation
Stabilized Zero-Valent Iron52.59 ± 8.4190-95Enhanced surface reductionMass transport
Iron Compounds/GAC9.5625-90Adsorption-reductionAdsorption
Rhodium-Copper Electrode19.5 ± 1.325-60Electrocatalytic reductionCharge transfer
Conventional Iron Surfaces32.2-39.425-50Surface-mediated reductionSurface reaction
Elemental Iron (Elevated Temperature)120 ± 5100-200Thermal activationThermal decomposition

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H271 (100%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

13537-24-1

Wikipedia

Iron(III) perchlorate

General Manufacturing Information

Perchloric acid, iron(3+) salt (3:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types